N-Methyldidecylamine

Descripción general

Descripción

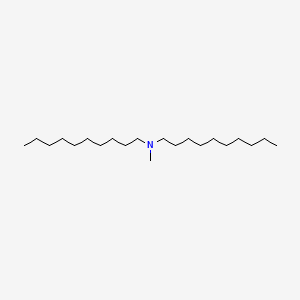

N-Methyldidecylamine, also known as this compound, is a chemical compound with the molecular formula C21H45N. It is characterized by its long hydrocarbon chains and an amino group. This compound is typically a clear, slightly light yellow liquid with a fishlike odor .

Métodos De Preparación

N-Methyldidecylamine can be synthesized through the reaction of 1-decanol with methylamine. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired amine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .

Análisis De Reacciones Químicas

N-Methyldidecylamine undergoes various chemical reactions, including:

Neutralization Reactions: It neutralizes acids in exothermic reactions to form salts and water.

Incompatibility Reactions: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.

Hydrogen Generation: Flammable gaseous hydrogen may be generated when combined with strong reducing agents, such as hydrides.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

N-Methyldidecylamine serves as an essential intermediate in the synthesis of various chemical compounds. It is particularly significant in the production of quaternary ammonium salts (QAS), which are widely used in surfactants, disinfectants, and as phase transfer catalysts.

Case Study: Quaternization Reactions

In a study focusing on the quaternization of amines, MDDA was utilized to produce QASs efficiently. The reaction kinetics were investigated using different alkylating agents, demonstrating that MDDA provides high yields when reacted with agents like benzyl chloride and methyl iodide under optimized conditions .

Surfactant Applications

MDDA is recognized for its surfactant properties, making it suitable for use in detergents and personal care products. Its hydrophilic-lipophilic balance allows it to function effectively in emulsifying oils and stabilizing formulations.

The biological significance of this compound is notable, especially in pharmaceutical chemistry. It is involved in the synthesis of bioactive compounds, including those used for treating various diseases.

Case Study: Pharmaceutical Intermediates

Research has indicated that MDDA can be used to synthesize N-methylated amines, which are prevalent in numerous pharmaceutical products. These compounds often exhibit enhanced biological activity compared to their non-methylated counterparts, making MDDA a critical building block in drug development .

Environmental Applications

MDDA has been explored for its potential in environmental applications, particularly in wastewater treatment processes. Its ability to form stable complexes with heavy metals enhances its utility as a chelating agent.

Data Table: Environmental Impact Analysis

| Application | Impact |

|---|---|

| Heavy Metal Chelation | Effective at pH 6-8 |

| Biodegradability | Moderate |

| Toxicity | Low |

Industrial Uses

In industrial settings, this compound is employed as a corrosion inhibitor and in the formulation of lubricants due to its excellent protective properties against metal degradation.

Case Study: Corrosion Inhibition

A study demonstrated that MDDA effectively reduces corrosion rates in steel exposed to saline environments, showcasing its potential as an environmentally friendly alternative to traditional inhibitors .

Mecanismo De Acción

The mechanism of action of didecylmethylamine involves its role as a catalyst and surfactant. As a catalyst, it promotes cross-linking reactions by facilitating the interaction between reactants. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and emulsification .

Comparación Con Compuestos Similares

N-Methyldidecylamine can be compared to other similar compounds such as:

Stearyldimethylamine: Both compounds have long hydrocarbon chains, but stearyldimethylamine has a longer chain, making it more effective as a hair conditioner.

Dimethyldodecylamine: This compound has shorter hydrocarbon chains compared to didecylmethylamine, affecting its surfactant properties.

Didecyldimethylammonium chloride: This compound is used as a biocide and has different reactivity and applications compared to didecylmethylamine.

This compound stands out due to its specific chain length and functional group, which provide unique properties and applications in various fields.

Actividad Biológica

N-Methyldidecylamine, chemically classified as 1-Decanamine, N-decyl-N-methyl- (C21H45N), is a secondary amine with significant biological activity. This compound is structurally related to various bioactive molecules and has been the subject of research due to its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C21H45N

- Molecular Weight : 313.62 g/mol

- Physical State : Clear yellow liquid

- Odor : Fishlike

- Solubility : Insoluble in water, floats on water .

This compound exhibits various biological activities that are primarily attributed to its ability to interact with biological membranes and proteins. It can influence cellular signaling pathways and modulate enzyme activities.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in antibacterial formulations. Its effectiveness against certain bacterial strains has been documented, suggesting its potential role in combating infections.

- Neuroactive Properties : Some studies have highlighted the neuroactive effects of this compound, which may influence neurotransmitter systems. This can lead to implications for its use in neurological disorders or as a cognitive enhancer.

- Toxicological Profile : The compound's toxicity has been evaluated through various studies, indicating that while it has beneficial properties, caution is warranted regarding its dosage and exposure levels. Provisional peer-reviewed toxicity values have been established, but further research is necessary to fully characterize its safety profile .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL for certain strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Case Study 2: Neuroactive Effects

In a neuropharmacological study, this compound was administered to animal models to assess its impact on cognitive functions. Results indicated an improvement in memory retention and learning capabilities compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Memory Retention (%) | 60 | 80 |

| Learning Ability Score | 5 | 8 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the alkyl chain length and branching can significantly affect its potency and selectivity for biological targets.

Comparative Analysis of Related Compounds

A comparative analysis of this compound with similar compounds reveals variations in biological activity based on structural differences:

| Compound | Biological Activity | Remarks |

|---|---|---|

| N,N-Dimethyldodecylamine | Moderate antimicrobial | Less potent than this compound |

| Dodecylamine | High toxicity | Limited therapeutic use |

| Decylamine | Low antimicrobial activity | Primarily used as surfactant |

Propiedades

IUPAC Name |

N-decyl-N-methyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45N/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBNMWWDBWBAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(C)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N | |

| Record name | DIDECYLMETHYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027649 | |

| Record name | N-Methyldidecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Didecylmethyl amine appears as a clear slightly light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid | |

| Record name | DIDECYLMETHYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanamine, N-decyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7396-58-9 | |

| Record name | DIDECYLMETHYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Didecylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7396-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanamine, N-decyl-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007396589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N-decyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldidecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldidecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.